(E)-3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-1-(2-hydroxy-5-methoxyphenyl)prop-2-en-1-one
Description
The compound “(E)-3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-1-(2-hydroxy-5-methoxyphenyl)prop-2-en-1-one” is a chalcone derivative featuring a conjugated enone system (C=O–C=C) bridging two aromatic moieties. Its structure includes:
- Left aromatic system: A 3,4-dihydro-2H-benzo[b][1,4]dioxepin ring, a seven-membered oxygen-containing heterocycle with two fused oxygen atoms at positions 1 and 2.
- Right aromatic system: A 2-hydroxy-5-methoxyphenyl group, providing hydrogen-bonding (via the hydroxyl group) and electron-donating (via methoxy) substituents.
- Stereochemistry: The (E)-configuration of the enone bridge ensures planar rigidity, influencing intermolecular interactions and bioactivity.
This compound is synthesized via Claisen-Schmidt condensation, a base-catalyzed reaction between a ketone and aldehyde, analogous to methods described for structurally related chalcones . Its characterization typically involves NMR, UV-Vis spectroscopy, and X-ray crystallography (using programs like SHELXL for refinement) .
Properties
IUPAC Name |
(E)-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-(2-hydroxy-5-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5/c1-22-14-5-7-17(21)15(12-14)16(20)6-3-13-4-8-18-19(11-13)24-10-2-9-23-18/h3-8,11-12,21H,2,9-10H2,1H3/b6-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEUWNHIZBKOLF-ZZXKWVIFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C(=O)C=CC2=CC3=C(C=C2)OCCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)O)C(=O)/C=C/C2=CC3=C(C=C2)OCCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-1-(2-hydroxy-5-methoxyphenyl)prop-2-en-1-one typically involves a multi-step process. One common method starts with the preparation of the benzo[b][1,4]dioxepin moiety, followed by the introduction of the hydroxy and methoxy phenyl groups. The final step involves the formation of the enone linkage through a condensation reaction under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors and continuous flow systems to ensure consistent product quality. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-1-(2-hydroxy-5-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
(E)-3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-1-(2-hydroxy-5-methoxyphenyl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-1-(2-hydroxy-5-methoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes such as signal transduction or gene expression.
Comparison with Similar Compounds
Research Implications
The target compound’s unique combination of a benzo[b][1,4]dioxepin ring and polar substituents positions it as a candidate for:
- Drug Development: Potential applications in targeting oxidative stress-related diseases.
- Material Science : As a fluorescent probe due to its rigid conjugated system (cf. coumarin hybrids in ).
Biological Activity
The compound (E)-3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-1-(2-hydroxy-5-methoxyphenyl)prop-2-en-1-one, hereafter referred to as "Compound X," is a synthetic derivative of the benzo[b][1,4]dioxepin family. This class of compounds has garnered attention due to its potential therapeutic applications, particularly in the modulation of various biological pathways. The focus of this article is to explore the biological activity of Compound X, highlighting its mechanisms of action, efficacy in various assays, and potential clinical applications.
Chemical Structure
Compound X features a complex structure characterized by a benzo[b][1,4]dioxepin core substituted with a hydroxy and methoxy phenyl group. This unique arrangement may contribute to its biological properties.
Research indicates that Compound X exhibits multifaceted biological activities:
- ROCK Inhibition : Compound X has been identified as a selective inhibitor of Rho-associated protein kinases (ROCK1 and ROCK2). In enzyme assays, it demonstrated significant potency with an efficiency index indicating a favorable selectivity profile over other kinases like PKA .
- Antioxidant Activity : The compound's structural features suggest potential antioxidant properties. It is hypothesized that the presence of the methoxy group enhances electron donation, stabilizing free radicals and contributing to its antioxidant capacity .
- Cellular Effects : In cellular models, Compound X has been shown to influence pathways related to cell proliferation and apoptosis. Its effects on retinal nerve fiber layers indicate potential neuroprotective roles .
Research Findings
Recent studies have provided quantitative data on the biological activity of Compound X:
Table 1: Biological Activity Assays
Case Studies
Several case studies have explored the therapeutic implications of Compound X:
- Neuroprotection in Retinal Cells : A study demonstrated that treatment with Compound X significantly reduced cell death in retinal cells exposed to oxidative stress. The mechanism was linked to its ROCK inhibition properties, which are known to modulate apoptotic pathways .
- Antioxidant Efficacy : In vitro tests indicated that Compound X effectively scavenged DPPH radicals, suggesting its potential as an antioxidant agent. The results were compared against standard antioxidants, showing comparable efficacy .
Discussion
The biological activity of Compound X underscores its potential as a therapeutic agent in various settings. Its dual role as a ROCK inhibitor and antioxidant positions it favorably for further investigation in neurodegenerative diseases and conditions characterized by oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
